molecular formula C17H16O3 B1245766 Clusiparalicoline C

Clusiparalicoline C

Cat. No.: B1245766
M. Wt: 268.31 g/mol
InChI Key: KZMOGQPNVGDXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clusiparalicoline C is a biphenyl compound isolated from the roots of Clusia paralicola, a plant species native to Brazil. This compound (compound 33 in ) is part of a trio of structurally related compounds (clusiparalicolines A–C, 31–33) characterized by variations in prenyl and hydroxyl substituents . While clusiparalicolines A and B exhibit moderate DNA strand-breaking activity, this compound lacks such activity, highlighting the importance of specific functional groups in its bioactivity profile .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-2,2-dimethylchromen-5-ol

InChI

InChI=1S/C17H16O3/c1-17(2)8-7-14-15(19)9-12(10-16(14)20-17)11-3-5-13(18)6-4-11/h3-10,18-19H,1-2H3

InChI Key

KZMOGQPNVGDXEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)C3=CC=C(C=C3)O)O)C

Synonyms

clusiparalicoline C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clusiparalicoline A and B

Clusiparalicoline A (31 ) and B (32 ) share a core biphenyl scaffold with clusiparalicoline C but differ in their substituents. Key structural and functional distinctions include:

  • Prenylation : Clusiparalicolines A and B feature prenyl groups, which are absent in this compound.
  • Hydroxylation : Both A and B possess hydroxyl groups critical for DNA interaction, whereas C lacks these moieties .

Bioactivity Differences :

Compound DNA Relaxation Rate KB Cell Inhibition (IC₅₀) Key Structural Features
Clusiparalicoline A 77% Moderate (data not specified) Prenyl, hydroxyl groups, cyclic structure
Clusiparalicoline B 65% Moderate (data not specified) Prenyl, hydroxyl groups, cyclic structure
This compound 0% Slight inhibition Lacks prenyl/hydroxyl groups

The absence of prenyl and hydroxyl groups in this compound correlates with its lack of DNA strand-breaking activity, underscoring the role of these groups in mediating interactions with DNA topoisomerases or other cellular targets .

Other Biphenyl Analogues

Several biphenyl compounds from related Clusia species and other plants exhibit structural or functional similarities:

  • Schomburgbiphenyl A (30) : Exhibits negligible antiproliferative activity against Jurkat, NALM-6, and K562 cells, likely due to its simpler substituent pattern .
  • Garcibiphenyls A–B (35–36) : Isolated from Garcinia species, these compounds show varied cytotoxicity against KB, HeLa S3, and MCF-7 cells. Their activity is attributed to methoxy and hydroxyl substituents, though they lack the prenylation seen in clusiparalicolines A–B .
  • Multiflorabiphenyl C (38): Displays moderate cytotoxicity against Hep G2 and HT-29 cells, suggesting that even minor structural variations (e.g., methyl vs. hydroxyl groups) significantly impact bioactivity .

Functional Comparison with Non-Biphenyl Compounds

While structurally distinct, certain compounds share overlapping biological roles with this compound:

  • Vibsane-type diterpenes: These compounds, such as those from Viburnum sieboldii, exhibit neuroprotective and NGF-enhancing activities.

Structural-Activity Relationship (SAR) Insights

The SAR analysis of clusiparalicolines and related compounds reveals critical trends:

Prenyl Groups : Enhance DNA interaction and cytotoxicity, as seen in clusiparalicolines A–B.

Hydroxyl Groups : Facilitate hydrogen bonding with biological targets, improving activity.

Cyclic Structures : Improve stability and target affinity compared to linear analogues.

This compound’s inactivity underscores the necessity of these features, aligning with studies showing that even minor structural changes (e.g., loss of prenylation) can abolish bioactivity .

Tables

Table 1. Structural and Bioactive Comparison of Clusiparalicolines

Feature Clusiparalicoline A Clusiparalicoline B This compound
Prenyl Group Yes Yes No
Hydroxyl Group Yes Yes No
DNA Relaxation Activity 77% 65% 0%
Cytotoxicity (KB Cells) Moderate Moderate Slight

Table 2. Bioactivity of Related Biphenyl Compounds

Compound Source Bioactivity (IC₅₀ or Activity Level) Key Features
Schomburgbiphenyl A Clusia species Low (Jurkat, NALM-6 cells) Simple substituents
Garcibiphenyl A Garcinia species Moderate (KB, HeLa S3 cells) Methoxy groups
Multiflorabiphenyl C Clusia species Moderate (Hep G2, HT-29 cells) Methyl groups

Q & A

Q. What are the primary natural sources of Clusiparalicoline C, and what methodological approaches are recommended for its extraction and isolation?

this compound is primarily isolated from plants in the Clusia genus, such as C. paralicola (roots, stems). Extraction typically involves maceration with polar solvents (e.g., ethanol or methanol), followed by chromatographic separation (e.g., column chromatography, HPLC) guided by bioactivity assays. Validation of plant material via taxonomic identification and voucher specimen deposition is critical for reproducibility .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound, and how should these data be rigorously validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural elucidation. X-ray crystallography can resolve stereochemistry. Data must be cross-referenced with published spectral databases or synthesized analogs. For novel compounds, elemental analysis and comparison to related natural products are advised to confirm purity and identity .

Q. What standardized bioassays are used to evaluate the anticancer and antimicrobial activities of this compound, and how are results interpreted?

Common assays include:

  • Anticancer : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via dose-response curves.
  • Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Positive controls (e.g., doxorubicin for cancer, amphotericin B for fungi) and triplicate experiments are required to ensure reliability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in silico molecular docking predictions and in vitro bioactivity assays for this compound?

Discrepancies may arise from rigid docking assumptions (e.g., static protein structures) or assay conditions (e.g., solubility issues). Strategies include:

  • Performing molecular dynamics simulations to account for protein flexibility .
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Testing analogs with modified substituents to probe binding pocket interactions .

Q. What strategies optimize the isolation yield of this compound from complex plant matrices while minimizing degradation?

  • Sample preparation : Freeze-drying plant material to preserve labile compounds.
  • Chromatography : Use of orthogonal techniques (e.g., size exclusion followed by reverse-phase HPLC) with mobile phases adjusted to compound polarity.
  • Stability studies : Monitor degradation under varying pH, temperature, and light conditions via LC-MS to establish optimal handling protocols .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for this compound’s bioactivity?

  • Synthesize or isolate analogs with selective modifications (e.g., hydroxyl group methylation, side chain truncation).
  • Test analogs in parallel bioassays and correlate activity changes with structural features.
  • Computational tools (e.g., pharmacophore modeling, QSAR) can prioritize synthetic targets .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity due to ecological or seasonal factors in plant sourcing?

  • Ecological standardization : Collect plant material from multiple geographical sites and seasons; analyze metabolite profiles via LC-HRMS.
  • Multivariate analysis : Use PCA or PLS-DA to identify environmental factors (e.g., soil pH, altitude) influencing compound concentration.
  • Synthetic biology : Heterologous expression of biosynthetic genes in stable host systems (e.g., E. coli) for consistent production .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze contradictory bioactivity data reported for this compound across independent studies?

  • Perform meta-analysis using fixed/random-effects models to assess heterogeneity sources (e.g., assay protocols, cell line variations).
  • Apply sensitivity analysis to exclude outliers or low-quality studies (e.g., lacking positive controls).
  • Replicate experiments under harmonized conditions (e.g., SOPs from the NIH Natural Products Repository) .

Q. What criteria determine whether this compound’s mechanistic data warrant further in vivo testing?

Prioritize compounds with:

  • Strong in vitro potency (IC₅₀ < 10 µM) and selectivity (therapeutic index >10).
  • Evidence of target specificity (e.g., CRISPR knockdown assays).
  • Favorable ADMET properties (e.g., metabolic stability in liver microsomes, low cytotoxicity to non-cancerous cells) .

Methodological Best Practices

Q. How can researchers ensure compliance with journal guidelines when reporting the synthesis and characterization of this compound derivatives?

  • Follow the Beilstein Journal of Organic Chemistry standards: Include full spectral data (NMR, HRMS) for novel compounds in supplementary materials. For known analogs, cite prior characterization methods .
  • Use IUPAC nomenclature consistently and avoid proprietary software-specific terms in spectral descriptions .

What frameworks (e.g., FINER, PICO) are suitable for formulating high-impact research questions about this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to plant material or synthetic routes.
  • Novel : Focus on underexplored mechanisms (e.g., immunomodulatory effects).
  • Ethical : Use cell lines with ethical approval and minimize animal testing.
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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